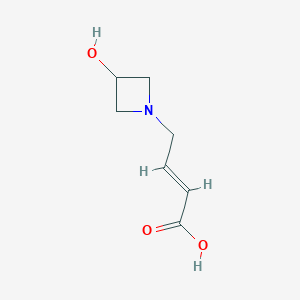
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid is a chemical compound that features a unique structure combining an azetidine ring with a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by the introduction of the butenoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent reactions introduce the butenoic acid moiety, often through the use of reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the double bond can produce saturated acids.
科学研究应用
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The azetidine ring and butenoic acid moiety can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for therapeutic applications.
相似化合物的比较
Similar Compounds
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid: shares similarities with other azetidine-containing compounds and butenoic acids.
Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.
Crotonic acid: A simple butenoic acid that can undergo similar chemical reactions.
Uniqueness
The combination of the azetidine ring and butenoic acid moiety in this compound provides unique chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c9-6-4-8(5-6)3-1-2-7(10)11/h1-2,6,9H,3-5H2,(H,10,11)/b2-1+ |
InChI 键 |
GEVGFCOXAHMUFM-OWOJBTEDSA-N |
手性 SMILES |
C1C(CN1C/C=C/C(=O)O)O |
规范 SMILES |
C1C(CN1CC=CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



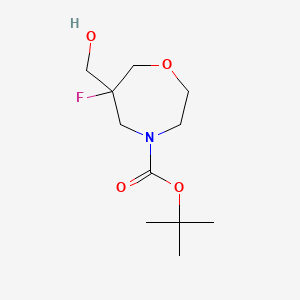

![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)



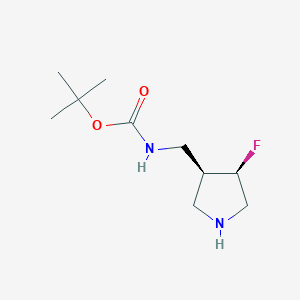
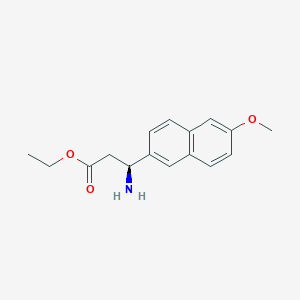
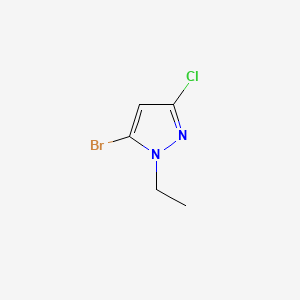

![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)


